3-(2-(2-methoxyphenoxy)ethyl)benzo[d]oxazol-2(3H)-one 3-(2-(2-methoxyphenoxy)ethyl)benzo[d]oxazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 838852-00-9
VCID: VC21376312
InChI: InChI=1S/C16H15NO4/c1-19-14-8-4-5-9-15(14)20-11-10-17-12-6-2-3-7-13(12)21-16(17)18/h2-9H,10-11H2,1H3
SMILES: COC1=CC=CC=C1OCCN2C3=CC=CC=C3OC2=O
Molecular Formula: C16H15NO4
Molecular Weight: 285.29g/mol

3-(2-(2-methoxyphenoxy)ethyl)benzo[d]oxazol-2(3H)-one

CAS No.: 838852-00-9

Cat. No.: VC21376312

Molecular Formula: C16H15NO4

Molecular Weight: 285.29g/mol

* For research use only. Not for human or veterinary use.

3-(2-(2-methoxyphenoxy)ethyl)benzo[d]oxazol-2(3H)-one - 838852-00-9

Specification

CAS No. 838852-00-9
Molecular Formula C16H15NO4
Molecular Weight 285.29g/mol
IUPAC Name 3-[2-(2-methoxyphenoxy)ethyl]-1,3-benzoxazol-2-one
Standard InChI InChI=1S/C16H15NO4/c1-19-14-8-4-5-9-15(14)20-11-10-17-12-6-2-3-7-13(12)21-16(17)18/h2-9H,10-11H2,1H3
Standard InChI Key LEQJCDAVPOONIK-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1OCCN2C3=CC=CC=C3OC2=O
Canonical SMILES COC1=CC=CC=C1OCCN2C3=CC=CC=C3OC2=O

Introduction

3-(2-(2-Methoxyphenoxy)ethyl)benzo[d]oxazol-2(3H)-one is a chemical compound of interest due to its structural characteristics and potential applications in pharmaceutical and material sciences. Below, we provide a detailed exploration of its molecular properties, synthesis, and potential uses based on available data.

Molecular Information

  • IUPAC Name: 3-[2-(2-methoxyphenoxy)ethyl]-1,3-benzoxazol-2-one .

  • Molecular Formula: C16H15NO4C_{16}H_{15}NO_4 .

  • Molecular Weight: 285.29 g/mol .

  • Structure:

    • The compound features a benzoxazole core linked to an ethyl chain, which is further connected to a methoxyphenoxy group.

    • A depiction of its 2D structure reveals aromaticity and functional groups contributing to its reactivity.

Computed Descriptors

  • SMILES Notation: COC1=CC=CC=C1OCCN2C3=CC=CC=C3OC2=O .

  • InChIKey: LEQJCDAVPOONIK-UHFFFAOYSA-N .

General Synthesis Approach

While specific synthesis protocols for this compound are not detailed in the search results, compounds with similar structures are often synthesized via:

  • Cyclization Reactions: Formation of the benzoxazole core using o-aminophenols and carboxylic acids or derivatives.

  • Etherification: Introduction of the methoxyphenoxy group through nucleophilic substitution reactions.

  • Alkylation: Addition of the ethyl chain to link the benzoxazole and phenoxy groups.

Potential Modifications

The compound's structure allows for modifications at:

  • The methoxy group (to alter electronic properties).

  • The benzoxazole core (to introduce substituents that may affect biological activity).

Pharmaceutical Potential

Although specific biological data for this compound is unavailable, structurally related benzoxazole derivatives have been studied for:

  • Anti-inflammatory Activity: Benzoxazole scaffolds are known COX-2 inhibitors, suggesting potential for anti-inflammatory drug development .

  • Anticancer Properties: Similar compounds have shown promise in molecular docking studies targeting cancer-related proteins .

Material Science Applications

The aromatic and heterocyclic nature of the compound may render it useful in:

  • Organic electronics (e.g., as semiconductors or light-emitting materials).

  • Polymer chemistry (as a monomer or functional additive).

Data Gaps

  • Lack of experimental data on pharmacological activity.

  • Limited information on physicochemical properties such as melting point or solubility.

Research Opportunities

Future studies could focus on:

  • Biological Screening: Investigating its activity against enzymes like COX-2 or cancer-related targets.

  • Material Applications: Exploring its use in organic light-emitting diodes (OLEDs) or other advanced materials.

  • Derivatization Studies: Synthesizing analogs to optimize biological or material properties.

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